molecular formula C11H11ClN2O B183477 2-[(7-Chloroquinolin-4-yl)amino]ethanol CAS No. 91066-18-1

2-[(7-Chloroquinolin-4-yl)amino]ethanol

Cat. No.: B183477
CAS No.: 91066-18-1
M. Wt: 222.67 g/mol
InChI Key: RSYOSUMAMNFKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-Chloroquinolin-4-yl)amino]ethanol is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

91066-18-1

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-[(7-chloroquinolin-4-yl)amino]ethanol

InChI

InChI=1S/C11H11ClN2O/c12-8-1-2-9-10(14-5-6-15)3-4-13-11(9)7-8/h1-4,7,15H,5-6H2,(H,13,14)

InChI Key

RSYOSUMAMNFKSM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCO

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCO

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4,7-dichloroquinoline (50.0 g, 252 mmol) and of 2-aminoethanol (46.26 g, 757 mmol) is heated, with magnetic stirring, at 150° C. for 15 min and then at 185° C. for 30 min. After returning to ambient temperature, the solid is suspended in 250 ml of a 10%, w/v, aqueous sodium hydroxide solution. The precipitate obtained is filtered off through sintered glass, washed with water and then brought to reflux in 125 ml of methanol for 15 min. After returning to ambient temperature, the precipitate is filtered off through sintered glass, washed with 3 times 40 ml of methanol and then dried under vacuum. The product 5 is obtained in the form of a white powder: 52.28 g (yield=93%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.